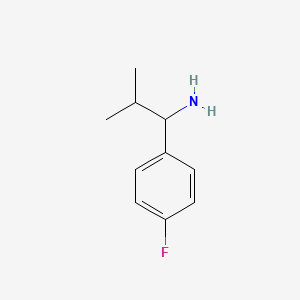

1-(4-Fluoro-phenyl)-2-methyl-propylamine

Description

Significance of Fluorinated Amines in Advanced Chemical and Biological Systems

The deliberate incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic profile. nih.gov The fluorine atom, despite being only slightly larger than a hydrogen atom, is the most electronegative element, which imparts profound effects on the electronic properties of a molecule. nih.gov

Key advantages of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the molecule's half-life and bioavailability in biological systems. nih.govtandfonline.comresearchgate.net

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine can lower the pKa (increase the acidity) of nearby functional groups, such as amines. nih.gov This alteration can influence a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to cross biological barriers like the blood-brain barrier. researchgate.net

Improved Binding Affinity: Fluorine can participate in favorable electrostatic and hydrophobic interactions with protein targets. benthamscience.com This can lead to enhanced binding affinity and potency of a drug candidate. The strategic placement of fluorine can alter the conformation of a molecule to better fit into a receptor's binding pocket. tandfonline.com

These beneficial modifications have led to a significant number of fluorinated drugs being approved for various therapeutic uses, highlighting the importance of fluorinated building blocks in drug discovery. researchgate.net

Overview of Current Research Trajectories for 1-(4-Fluoro-phenyl)-2-methyl-propylamine

Current research involving this compound primarily centers on its application as a crucial intermediate or "building block" in the synthesis of larger, more complex molecules, particularly for the pharmaceutical industry. nih.govsciencedaily.com While direct biological activity studies on the compound itself are not the main focus, its structural components are of significant interest in the design of new therapeutic agents.

The primary research trajectory for this compound is its use in the synthesis of novel pharmaceutical amides and other heterocyclic structures. researchgate.net Organic chemists utilize this pre-fluorinated starting material to efficiently introduce the desirable 4-fluorophenyl group into a target molecule. This strategy is often more efficient than attempting to add a fluorine atom in the later stages of a complex synthesis. The amine group provides a reactive handle for forming new chemical bonds, allowing for the construction of a diverse range of derivatives.

While specific, publicly documented research on large-scale synthesis projects using this exact compound is specialized, the trajectory follows a common pattern in medicinal chemistry. Similar structures are known to be key components in the synthesis of biologically active compounds, including those targeting respiratory and neurological disorders. Therefore, it is a reasonable projection that this compound is being investigated in proprietary drug discovery programs for the development of new chemical entities with improved metabolic stability and target engagement. namiki-s.co.jpumich.edu

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHSXWXHXFRKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407187 | |

| Record name | 1-(4-Fluoro-phenyl)-2-methyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863668-04-6 | |

| Record name | 4-Fluoro-α-(1-methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863668-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-phenyl)-2-methyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Formal Structural Representation of 1 4 Fluoro Phenyl 2 Methyl Propylamine

Systematic IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 1-(4-fluorophenyl)-2-methylpropan-1-amine . This name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the amine group (-NH2). The parent alkane is propane (B168953). The amine group is located on the first carbon of the propane chain, hence "propan-1-amine". A methyl group (-CH3) is attached to the second carbon, leading to the "2-methyl" prefix. Finally, a 4-fluorophenyl group (a benzene ring substituted with a fluorine atom at the fourth position) is bonded to the first carbon of the propane chain, resulting in the "1-(4-fluorophenyl)" prefix.

Standardized Chemical Identifiers

To facilitate accurate and consistent identification across various data platforms, a set of standardized chemical identifiers has been established for 1-(4-fluorophenyl)-2-methylpropan-1-amine.

International Chemical Identifier (InChI)

The InChI provides a unique, non-proprietary, and computer-readable string of characters that represents the molecular structure.

Simplified Molecular Input Line Entry Specification (SMILES)

SMILES is a line notation that describes the structure of chemical species using short ASCII strings.

Chemical Abstracts Service (CAS) Registry Numbers

The CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance, providing a reliable way to identify a substance irrespective of its various systematic or common names.

| Identifier Type | Identifier |

| IUPAC Name | 1-(4-fluorophenyl)-2-methylpropan-1-amine |

| InChI | InChI=1S/C10H14FN/c1-8(2)10(12)9-5-3-4-6-9/h3-6,8,10H,12H2,1-2H3 |

| SMILES | CC(C)C(N)C1=CC=C(F)C=C1 |

| CAS Registry Number | 863668-04-6 |

Isomeric Considerations: Stereochemistry and Enantiomeric Forms

The molecular structure of 1-(4-fluorophenyl)-2-methylpropan-1-amine contains a chiral center. The carbon atom bonded to the amino group, the hydrogen atom, the 4-fluorophenyl group, and the isopropyl group is asymmetric. This chirality means that the molecule is not superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers.

These enantiomers are designated as:

(R)-1-(4-fluorophenyl)-2-methylpropan-1-amine

(S)-1-(4-fluorophenyl)-2-methylpropan-1-amine

The (R) and (S) descriptors are assigned based on the Cahn-Ingold-Prelog priority rules, which rank the substituents around the chiral center. These enantiomers have identical physical and chemical properties in an achiral environment but may exhibit different biological activities and interactions in a chiral environment, such as the human body. The separation of these enantiomers can be achieved through various chiral resolution techniques.

Advanced Synthetic Methodologies and Reaction Pathways for 1 4 Fluoro Phenyl 2 Methyl Propylamine

Strategies for Carbon-Nitrogen Bond Formation in Fluoroalkylamines

The creation of the C-N bond is a fundamental step in the synthesis of 1-(4-fluoro-phenyl)-2-methyl-propylamine. Several classical and modern methodologies can be employed, each with distinct advantages regarding precursor availability, reaction conditions, and selectivity.

Reductive Amination Approaches with Fluorinated Precursors

Reductive amination is a highly versatile and widely used method for forming C-N bonds. organic-chemistry.orgmasterorganicchemistry.com This reaction typically involves the condensation of a carbonyl compound with an amine source, such as ammonia (B1221849), to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. libretexts.org For the synthesis of this compound, the key fluorinated precursor is the ketone, 1-(4-fluorophenyl)-2-methylpropan-1-one (B1304210).

The process begins with the reaction of this ketone with ammonia to form a hemiaminal intermediate, which then dehydrates to the corresponding prochiral imine. Subsequent reduction of the imine C=N double bond yields the target primary amine. A variety of reducing agents can be employed, with their selection being critical to prevent the reduction of the starting ketone before imine formation. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the protonated imine intermediate over the ketone. commonorganicchemistry.com

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Tolerant to water. Selectively reduces imines over ketones/aldehydes. Lewis acids (e.g., Ti(iPrO)₄, ZnCl₂) can be added for less reactive substrates. commonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Water-sensitive. Mild and selective for imine reduction. Often used for a wide range of substrates. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce ketones and aldehydes; must be added after sufficient time for imine formation. commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | A "greener" approach using catalysts like Ni, Pd, or Pt. Requires careful control of conditions to avoid side reactions. libretexts.org |

Alkylation Reactions Involving Amine Nucleophiles

Direct alkylation of an amine nucleophile with an appropriate alkyl halide represents another fundamental approach to C-N bond formation. wikipedia.org In the context of synthesizing this compound, this could theoretically be achieved by reacting a 1-halo-1-(4-fluorophenyl)-2-methylpropane with ammonia.

However, this direct approach is often plagued by a lack of selectivity. masterorganicchemistry.com The primary amine product is itself a nucleophile and can compete with ammonia for the remaining alkyl halide, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.comyoutube.com Controlling the reaction to favor mono-alkylation is challenging and often requires using a large excess of ammonia. youtube.com

A more controlled and effective alkylation method for preparing primary amines is the Gabriel Synthesis . masterorganicchemistry.comyoutube.com This procedure utilizes potassium phthalimide (B116566) as a protected source of ammonia. The phthalimide anion is nucleophilic and undergoes an Sₙ2 reaction with a suitable alkyl halide, in this case, 1-halo-1-(4-fluorophenyl)-2-methylpropane. The bulky phthalimide group prevents over-alkylation. masterorganicchemistry.com The resulting N-alkylated phthalimide is then cleaved, typically by reaction with hydrazine (B178648) (NH₂NH₂) or through acid/base hydrolysis, to release the desired primary amine. masterorganicchemistry.comyoutube.com

Alternative Synthetic Routes (e.g., Curtius Rearrangement from Nitriles)

The Curtius rearrangement provides an alternative pathway to primary amines from carboxylic acids. wikipedia.orgorganic-chemistry.org This reaction proceeds through the thermal decomposition of an acyl azide (B81097) into an isocyanate intermediate, with the loss of nitrogen gas. nih.gov The isocyanate can then be hydrolyzed to furnish the primary amine, which will have one less carbon atom than the starting carboxylic acid.

For the synthesis of this compound, the required starting material would be 2-(4-fluorophenyl)-3-methylbutanoic acid. The synthesis involves the following key steps:

Acyl Azide Formation : The carboxylic acid is first converted into an activated derivative, such as an acyl chloride or mixed anhydride, which then reacts with an azide source (e.g., sodium azide) to form the acyl azide. One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) are also common. nih.gov

Rearrangement : The acyl azide, upon heating, undergoes a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen atom, simultaneously expelling molecular nitrogen to form an isocyanate. wikipedia.org

Hydrolysis : The resulting isocyanate is then treated with water and acid or base to hydrolyze it to a carbamic acid, which spontaneously decarboxylates to yield the final primary amine, this compound.

A significant advantage of the Curtius rearrangement is that the migration step occurs with complete retention of the stereochemistry at the migrating carbon center, making it a valuable tool in stereoselective synthesis. nih.govnih.gov

Stereoselective and Enantioselective Synthesis of this compound

Creating the chiral center at the carbon bearing the amino and fluorophenyl groups with high enantiomeric purity is a critical challenge. Modern synthetic methods offer powerful solutions through asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Hydrogenation Techniques for Fluoromethylated Stereocenters

Asymmetric hydrogenation is a premier method for the enantioselective synthesis of chiral amines. This technique involves the reduction of a prochiral C=N double bond of an imine using hydrogen gas in the presence of a chiral transition metal catalyst. For the synthesis of enantiomerically enriched this compound, the precursor imine derived from 1-(4-fluorophenyl)-2-methylpropan-1-one is hydrogenated.

The success of this method hinges on the design of the chiral ligand coordinated to the metal center (e.g., Iridium, Rhodium, Ruthenium, or Manganese). nih.gov The ligand creates a chiral environment around the metal, forcing the hydrogen to add to one face of the imine preferentially, thus leading to one enantiomer in excess. Recent advancements have demonstrated that manganese-based catalysts bearing chiral ferrocenyl P,N,N ligands are highly effective for the enantioselective hydrogenation of fluorinated imines, affording optically active fluorinated amines with excellent enantiomeric excess (up to 98% ee). nih.gov

| Catalyst Type | Chiral Ligand Example | Substrate Type | Reported Efficiency |

| Manganese-based | Chiral Ferrocenyl P,N,N Ligands | Fluorinated Imines | Up to 98% ee nih.gov |

| Iridium-based | Chiral Phosphine-Oxazoline Ligands | Aromatic Imines | High yields and enantioselectivities |

| Rhodium-based | Chiral Diphosphine Ligands (e.g., BINAP) | N-acyl enamides | Excellent enantioselectivities |

Chiral Auxiliary and Organocatalysis in Fluoroamine Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. For synthesizing chiral this compound, one could employ an auxiliary such as an Evans oxazolidinone or a SAMP/RAMP hydrazine. For instance, an N-acylated oxazolidinone could be alkylated at the α-position with a 4-fluorobenzyl halide. The steric hindrance from the auxiliary directs the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary would yield the chiral carboxylic acid, which could then be converted to the target amine via the Curtius or a similar rearrangement. Another approach involves the use of sulfinyl auxiliaries, which have proven effective in the diastereoselective synthesis of fluorinated amines. bioorganica.com.ua

Organocatalysis , the use of small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov For fluoroamine synthesis, organocatalytic methods can be applied to create the key C-C or C-N bonds enantioselectively. For example, a chiral Brønsted acid catalyst could be used to activate an imine for enantioselective addition of a nucleophile. nih.gov Alternatively, an organocascade reaction could be designed to introduce the fluorine atom and set the adjacent stereocenter in a controlled manner. nih.govjohnshopkins.edu These methods avoid the use of metals and often proceed under mild conditions.

Traceless Activating Group Strategies for β-Fluoro Amine Synthesis

A significant advancement in the synthesis of β-fluoro amines involves the use of traceless activating groups. This strategy allows for the formation of a key carbon-carbon bond, followed by the removal of the activating group, leaving no trace of it in the final product. One prominent example is the use of a nitro group as a traceless activator for the synthesis of enantioenriched β-fluoro amines. rsc.orgacs.orgmit.edu

This methodology relies on the catalyzed addition of α-fluoro nitroalkanes to imines. A chiral bifunctional Brønsted acid/base catalyst is employed to control the stereochemistry of the reaction, leading to the formation of β-amino-α-fluoro nitroalkanes with high diastereoselectivity and enantioselectivity. rsc.orgacs.org The nitro group, having served its purpose of activating the α-carbon for nucleophilic attack, is subsequently removed in a denitration step. rsc.org This "traceless" nature of the nitro group is a key advantage of this synthetic route.

The general reaction scheme can be adapted for the synthesis of this compound. The synthesis would commence with the reaction between 1-(4-fluorophenyl)methanimine and 1-fluoro-1-nitropropane, catalyzed by a suitable chiral Brønsted acid/base catalyst. The resulting nitroalkane intermediate would then undergo denitration to yield the target compound.

Table 1: Key Features of the Traceless Activating Group Strategy

| Feature | Description | Reference |

| Activating Group | Nitro group | rsc.org |

| Key Reaction | Catalyzed addition of α-fluoro nitroalkanes to imines | acs.org |

| Catalyst | Chiral bifunctional Brønsted acid/base catalyst | rsc.orgacs.org |

| Key Intermediate | β-amino-α-fluoro nitroalkane | rsc.org |

| Final Step | Denitration to remove the "traceless" nitro group | rsc.org |

This approach provides a powerful and versatile method for the stereocontrolled synthesis of a wide range of β-fluoro amines. rsc.orgmit.edu

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and developing new catalytic systems. This section delves into the mechanistic aspects of the key transformations involved in the synthesis of amines like this compound.

In many amine synthesis reactions, the formation of specific intermediates and the nature of the transition states dictate the reaction's outcome, including its rate and stereoselectivity. For instance, in reductive amination, a common method for amine synthesis, an imine intermediate is formed from the reaction of an aldehyde or ketone with an amine. fiveable.melibretexts.org This imine is then reduced to the final amine. The stability and reactivity of this imine intermediate are key to the success of the reaction. fiveable.me

Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the structures of transition states in amine-catalyzed reactions. acs.orgresearchgate.net These studies reveal that factors such as hydrogen bonding and the conformation of the transition state (e.g., chair vs. boat) can significantly influence the activation energy and the stereochemical outcome of the reaction. acs.org For example, in primary enamine-mediated aldol (B89426) reactions, half-chair transition states with intramolecular hydrogen bonding lead to charge stabilization and lower activation energies. acs.orgresearchgate.net While not directly observable due to their transient nature, understanding these transition states is fundamental to rational catalyst design. solubilityofthings.com In contrast, reaction intermediates are distinct, albeit often short-lived, species that can sometimes be detected and characterized using spectroscopic techniques. solubilityofthings.com

Modern amine synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance.

Transition Metal Catalysis:

Transition metal catalysis has become a cornerstone of C-N bond formation. rsc.orgmit.edu Catalysts based on metals like palladium, nickel, and ruthenium are widely used in cross-coupling reactions to form aryl and alkyl amines. acs.orgmit.edu The general mechanism for many of these reactions involves a catalytic cycle that includes steps such as oxidative addition, transmetalation, and reductive elimination. rsc.org For instance, in the palladium-catalyzed amination of aryl halides, the catalyst first undergoes oxidative addition to the aryl halide. This is followed by coordination of the amine and subsequent deprotonation to form an amido complex. Finally, reductive elimination from this complex yields the desired amine and regenerates the active catalyst.

Table 2: General Steps in a Transition Metal-Catalyzed Amination Cycle

| Step | Description |

| Oxidative Addition | The metal catalyst inserts into the carbon-halogen bond of the electrophile. |

| Ligand Exchange/Coordination | The amine nucleophile coordinates to the metal center. |

| Deprotonation/Transmetalation | The coordinated amine is deprotonated, or a transmetalation event occurs. |

| Reductive Elimination | The C-N bond is formed, releasing the amine product and regenerating the catalyst. |

The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and selectivities in these transformations. acs.org

Frustrated Lewis Pair (FLP) Catalysis:

A more recent development in catalysis is the use of Frustrated Lewis Pairs (FLPs) for the metal-free hydrogenation of unsaturated compounds, including imines. nih.govacs.orgacsgcipr.org An FLP consists of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct. acsgcipr.org This "frustration" allows the pair to activate small molecules like dihydrogen (H₂). acs.orgacsgcipr.org

In the context of amine synthesis, FLP catalysis is particularly relevant for the reduction of imines to amines. The FLP activates H₂, leading to heterolytic cleavage and the formation of a protonated Lewis base and a hydridoborate (or similar) Lewis acid. acs.org This activated hydrogen is then transferred to the imine substrate to afford the corresponding amine. nih.gov Kinetic studies and computational modeling have been employed to understand the structure-reactivity relationships in FLP-catalyzed hydrogenations. nih.govacs.org This metal-free approach offers an attractive alternative to traditional transition metal-catalyzed reductions, avoiding potential issues with metal contamination in the final product. acsgcipr.org

Sophisticated Analytical and Spectroscopic Characterization of 1 4 Fluoro Phenyl 2 Methyl Propylamine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for determining the intricate three-dimensional structure of molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information about the connectivity of atoms and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of individual atoms. For 1-(4-Fluoro-phenyl)-2-methyl-propylamine, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, propylamine, the protons on the α-carbon to the amine group typically appear around 2.6 ppm, while the β-protons are found around 1.4 ppm, and the terminal methyl protons at approximately 0.9 ppm. docbrown.info For this compound, the protons of the aromatic ring would be expected to appear as complex multiplets in the region of 7.0-7.3 ppm due to coupling with the fluorine atom. The methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring would likely resonate around 2.7-2.9 ppm. The two methyl (-CH₃) groups, being equivalent, would produce a singlet further upfield, and the amine (-NH₂) protons would appear as a broad singlet that can exchange with deuterium (B1214612) oxide. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For propylamine, the carbon attached to the nitrogen (C1) resonates at approximately 44.8 ppm, C2 at 26.2 ppm, and C3 at 11.5 ppm. docbrown.info In this compound, the carbon atoms of the fluorophenyl ring would show distinct signals in the aromatic region (around 115-165 ppm), with the carbon directly bonded to fluorine exhibiting a large coupling constant. The quaternary carbon and the two equivalent methyl carbons would also be readily identifiable.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool for characterization. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov For a fluorine atom on a phenyl ring, the chemical shift is expected in the range of -100 to -130 ppm. chemrxiv.org This technique can confirm the presence and position of the fluorine substituent on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (ortho to F) | ~ 7.0 - 7.1 | Doublet of doublets |

| Aromatic-H (meta to F) | ~ 7.2 - 7.3 | Doublet of doublets |

| -CH₂- | ~ 2.7 - 2.9 | Singlet |

| -C(CH₃)₂ | ~ 1.2 - 1.4 | Singlet |

| -NH₂ | Variable | Broad Singlet |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the alkyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong absorption band corresponding to the C-F stretching vibration is anticipated around 1220-1240 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 1-(4-Fluorophenyl)-2-methyl-2-propylamine which can be used for comparison. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric C-F stretching vibration would also be Raman active.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1220 - 1240 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 1-(4-Fluorophenyl)-2-methyl-propylamine is available in the NIST Chemistry WebBook. nist.govnist.gov The molecular ion peak ([M]⁺) would be observed at m/z 167. A prominent fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to the formation of a stable iminium ion. The base peak in the mass spectrum of the related compound 2-methyl-2-propanamine is at m/z 58, resulting from alpha-cleavage. libretexts.org A similar fragmentation for the title compound would result in a fragment at m/z 58. Another significant fragment would arise from the loss of a methyl group, leading to an ion at m/z 152. The presence of the fluorophenyl group would also lead to characteristic fragments, such as the fluorotropylium ion at m/z 109.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov This technique can confirm the molecular formula of C₁₀H₁₄FN for this compound.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

|---|---|

| 167 | [C₁₀H₁₄FN]⁺ (Molecular Ion) |

| 152 | [C₉H₁₁FN]⁺ |

| 109 | [C₇H₆F]⁺ |

| 58 | [C₃H₈N]⁺ |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the XPS analysis of this compound, core-level spectra for C 1s, N 1s, and F 1s would be acquired. The F 1s binding energy for organofluorine compounds typically appears around 688-690 eV. The C 1s spectrum would be complex, with distinct peaks for the carbons in the aromatic ring, the aliphatic chain, and the carbon bonded to fluorine. The N 1s peak would confirm the presence of the amine group.

Energy-Dispersive X-ray Spectroscopy (EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. When coupled with a scanning electron microscope, EDS can provide elemental maps of a sample. For a pure sample of this compound, EDS would confirm the presence of carbon, nitrogen, and fluorine, and could be used to determine their relative atomic percentages, providing further evidence for the compound's elemental composition.

Advanced Chromatographic Method Development and Validation for Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods can be developed and validated.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. A C18 column could be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). pensoft.netresearchgate.net Detection could be achieved using a UV detector, likely at a wavelength around 254 nm where the fluorophenyl chromophore absorbs. The method would need to be validated for parameters such as linearity, accuracy, precision, specificity, and robustness according to established guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. hpst.cznih.gov this compound could be analyzed using a capillary GC column with a non-polar or medium-polarity stationary phase. The mass spectrometer would serve as a highly selective and sensitive detector, providing both retention time and mass spectral data for confident identification and quantification.

Table 4: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

High-Performance Liquid Chromatography (HPLC) Method Optimization

The development of a robust HPLC method for the analysis of this compound involves the systematic optimization of several key chromatographic parameters to achieve adequate separation, resolution, and sensitivity.

The primary considerations for method optimization include the selection of the stationary phase, mobile phase composition, and detector settings. For a compound like this compound, which contains a basic amine group and an aromatic ring, a reversed-phase (RP) approach is commonly the starting point. sigmaaldrich.com A C18 (octadecylsilane) column is a versatile and conventional choice. researchgate.net However, stationary phases containing a fluorophenyl group can offer alternative selectivity due to unique interactions, such as dipole-dipole and pi-pi stacking, with the fluorinated analyte. restek.com Given that the compound is chiral, enantiomeric separation is critical and requires a chiral stationary phase (CSP), such as one based on cyclodextrins or macrocyclic antibiotics. nih.govjiangnan.edu.cnnih.gov

Mobile phase optimization is crucial for controlling the retention and peak shape of the analyte. sigmaaldrich.com A typical mobile phase consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. restek.com The pH of the aqueous component is a critical factor for ionizable compounds such as amines; an acidic pH is generally employed to ensure the amine is in its protonated, more water-soluble form, leading to symmetrical peak shapes. pharmavalidation.in

Detector selection is based on the physicochemical properties of the analyte. The presence of the phenyl ring allows for strong ultraviolet (UV) absorbance, making a UV or Diode Array Detector (DAD) a suitable choice. sigmaaldrich.com The detection wavelength should be set at the absorbance maximum of the analyte to ensure high sensitivity. sigmaaldrich.com For trace-level analysis, fluorescence detection may be employed, potentially after a pre-column derivatization step to attach a fluorescent tag to the amine group, thereby significantly enhancing detection sensitivity. squ.edu.omresearchgate.net Further optimization of parameters such as column temperature and flow rate is performed to fine-tune the separation. researchgate.net

Table 1: Example of Optimized HPLC Method Parameters for Chiral Separation This table presents illustrative parameters for the chiral analysis of this compound.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Cyclobond I) | Enables the separation of enantiomers. nih.gov |

| Mobile Phase | Isocratic mixture of Acetonitrile and 20 mM Ammonium (B1175870) Acetate buffer (pH 4.5) (e.g., 60:40 v/v) | Controls retention and ensures consistent ionization of the amine for good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns providing a balance between analysis time and efficiency. |

| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. restek.com |

| Detector | UV/DAD | Phenyl group allows for sensitive detection. DAD provides spectral data for peak purity assessment. sigmaaldrich.com |

| Wavelength | ~260 nm | Wavelength of maximum absorbance for the aromatic chromophore. nih.gov |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS is a powerful technique for confirming the identity and assessing the purity of volatile and semi-volatile compounds like this compound. This method provides both chromatographic separation and mass analysis, offering a high degree of certainty in structural elucidation. researchgate.net

For the GC separation, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polysiloxane phase, is typically effective. hpst.cz The injector temperature is set to ensure rapid volatilization of the analyte without causing thermal degradation. policija.si A programmed temperature ramp for the GC oven is used to achieve good separation between the analyte and any potential impurities or by-products from its synthesis. policija.siresearchgate.net

The mass spectrometer, typically operating in Electron Ionization (EI) mode at 70 eV, generates a reproducible fragmentation pattern that serves as a molecular fingerprint for the compound. policija.si The identity of this compound is confirmed by the presence of its molecular ion (M+) peak, which corresponds to its molecular weight, and by matching its fragmentation pattern against a reference spectrum. chemguide.co.uk

The fragmentation of amines is characterized by specific cleavage pathways. libretexts.orgmiamioh.edu Alpha-cleavage, involving the breaking of the carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation route for aliphatic amines. miamioh.edu Another significant fragmentation pathway is benzylic cleavage, which would result in the formation of a stable fluorobenzyl or fluorotropylium cation. thieme-connect.de Chromatographic purity is assessed by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. researchgate.net

Table 2: Typical GC-MS Operating Parameters This table presents illustrative parameters for the GC-MS analysis of this compound.

| Parameter | Condition | Purpose |

|---|---|---|

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) | A common, robust column for separating a wide range of semi-volatile compounds. policija.si |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. policija.si |

| Injector Temp. | 280 °C | Ensures complete and rapid vaporization of the sample. policija.si |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min | Separates the analyte from potential volatile impurities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces a reproducible and extensive fragmentation library. policija.si |

| Mass Range | 40-500 amu | Covers the expected mass of the molecular ion and its fragments. |

| MS Source Temp. | 230 °C | Maintains the integrity of the ions before mass analysis. |

Table 3: Predicted Major Mass Fragments for this compound

| m/z (Mass/Charge) | Ion Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 167 | [C₁₀H₁₄FN]⁺ | Molecular Ion (M⁺) |

| 124 | [C₇H₇FN]⁺ | Loss of isopropyl radical (•C₃H₇) via alpha-cleavage. |

| 109 | [C₇H₅F]⁺ | Fluorotropylium ion from benzylic cleavage and rearrangement. thieme-connect.de |

| 96 | [C₆H₅F]⁺ | Fluorophenyl radical cation. |

| 44 | [C₂H₆N]⁺ | Imminium ion from cleavage of the bond between the alpha and beta carbons. |

Validation Parameters: Specificity, Linearity, Accuracy, Precision, Robustness

Validation of an analytical method is essential to demonstrate its suitability for its intended purpose, ensuring that the results are reliable and reproducible. europa.eunih.gov The validation process is conducted according to established guidelines, such as those from the International Conference on Harmonisation (ICH). nih.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components. pharmavalidation.inelementlabsolutions.com It is typically demonstrated through forced degradation studies, where the sample is subjected to stress conditions (e.g., acid, base, heat, light, oxidation) to ensure that the main analyte peak is resolved from any resulting degradant peaks. pharmavalidation.in

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. pharmavalidation.innih.gov This is evaluated by analyzing a series of standards at several concentration levels and performing a linear regression analysis of the peak area versus concentration. nih.gov

Accuracy refers to the closeness of the measured value to an accepted reference or true value. elementlabsolutions.com It is determined by applying the method to samples with known concentrations of the analyte and calculating the percent recovery. europa.eu This is often done by spiking a blank matrix with the analyte at a minimum of three concentration levels, with multiple replicates at each level. europa.eu

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. pharmavalidation.in It is assessed at two levels: repeatability (intra-assay precision) for short-term variability and intermediate precision for variability within the same laboratory but across different days, analysts, or equipment. nih.gov The results are typically expressed as the relative standard deviation (RSD). nih.gov

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal use. pharmavalidation.inelementlabsolutions.com For an HPLC method, these variations might include changes in mobile phase pH (±0.2 units), organic modifier content (±2%), column temperature (±5 °C), or flow rate (±10%). pharmavalidation.in

Table 4: Summary of Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Assessment Method | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Analyze analyte in presence of interferences (impurities, degradants). | Analyte peak is free from co-elution; peak purity index is high. pharmavalidation.in |

| Linearity | Analyze 5-7 concentrations across the desired range. | Correlation coefficient (R²) > 0.998. nih.gov |

| Accuracy | Analyze 9 determinations across 3 concentration levels (e.g., 80%, 100%, 120%). | Percent recovery typically within 98.0% - 102.0%. europa.eu |

| Precision | Repeatability (n≥6) and Intermediate Precision (different day/analyst). | Relative Standard Deviation (RSD) ≤ 2%. nih.gov |

| Robustness | Deliberately vary method parameters (pH, flow rate, temperature). | System suitability parameters remain within acceptable limits; results are not significantly impacted. pharmavalidation.in |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Ammonium Acetate |

Computational Chemistry and Theoretical Studies on 1 4 Fluoro Phenyl 2 Methyl Propylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into molecular geometry, vibrational frequencies, and electronic distributions, which are crucial for predicting reactivity and intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

For a molecule like 1-(4-Fluoro-phenyl)-2-methyl-propylamine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization). This process minimizes the energy of the molecule to predict its most likely conformation. Following optimization, vibrational analysis is typically performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict its infrared and Raman spectra. However, no published studies were found that have performed these calculations for this compound.

Molecular Electrostatic Potential and Frontier Orbital Analysis (HOMO-LUMO)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. For this compound, the MEP would likely show negative potential (red/yellow areas) around the fluorine and nitrogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms of the amine group, highlighting sites for nucleophilic attack.

Frontier molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this specific compound, no studies have reported these values.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor and empty acceptor orbitals, quantifying the strength of hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis could elucidate the interactions between the lone pair electrons on the nitrogen and fluorine atoms and the antibonding orbitals of adjacent bonds. This information is critical for understanding its intermolecular interaction capabilities, such as hydrogen bonding. Specific NBO analysis data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. They provide detailed information on the conformational flexibility and stability of a compound in various environments.

Simulating Ligand-Target Interactions at an Atomic Level

MD simulations are frequently used to model the interaction between a small molecule (ligand), like this compound, and a biological target, such as a receptor or enzyme. These simulations can predict the binding mode, calculate the binding free energy, and identify key amino acid residues involved in the interaction. Such studies are vital in drug design and understanding pharmacological activity. However, the scientific literature lacks any published MD simulation studies detailing the interaction of this compound with any biological target.

Conformational Dynamics in Different Solvation Environments

The conformation of a molecule can be significantly influenced by its environment. MD simulations can be performed to study the behavior of this compound in different solvents (e.g., water, ethanol) to understand how solvation affects its shape and stability. This is important for predicting its behavior in biological systems. As with other computational aspects, specific research on the conformational dynamics of this compound in different solvation environments has not been reported.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These methodologies are instrumental in the rational design of new molecules and in predicting the activity of untested compounds. For phenethylamine (B48288) derivatives, including this compound, QSAR models help to elucidate the structural features that govern their interactions with biological targets.

Molecular Descriptor Calculation and Feature Selection for Activity Prediction

The foundation of any QSAR model is the numerical representation of molecular structures through molecular descriptors. These descriptors are calculated from the chemical structure and quantify various aspects of its physicochemical properties. For a compound like this compound, a wide array of descriptors can be computed to capture its topological, electronic, and steric characteristics.

The process begins with the calculation of a large pool of descriptors. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity indices, and counts of specific atom pairs or functional groups. mdpi.com

3D Descriptors: Dependent on the 3D coordinates of the atoms, encompassing descriptors of molecular shape and volume.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these describe electronic properties like orbital energies (e.g., HOMO, LUMO), partial charges, and dipole moments. mdpi.com

In studies of phenethylamines and related compounds, specific descriptors have been shown to be crucial in regulating their properties. For instance, descriptors related to lipophilicity (LogP) and 3D molecular representations like the 3D-MoRSE (3D-Molecule Representation of Structures based on a Equation) descriptors are vital. nih.gov Other important descriptors include those that evaluate charge transfer between atoms, such as topological charge indices. mdpi.com

Once calculated, a critical step is feature selection . Given the vast number of potential descriptors, it is necessary to select a subset that is most relevant to the biological activity being studied. This process helps to build simpler, more interpretable, and more robust models by eliminating redundant or irrelevant variables and reducing the risk of overfitting.

Table 1: Examples of Molecular Descriptor Classes Used in QSAR Studies

| Descriptor Class | Description | Examples | Potential Relevance for this compound |

| Constitutional (1D) | Simple counts of atoms, bonds, rings, and molecular weight derived from the chemical formula. | Molecular Weight, nAtom, nRing | Basic molecular properties. |

| Topological (2D) | Characterize molecular topology, including size, shape, and branching. | Wiener index, Kier & Hall connectivity indices | Encodes information about the atomic connectivity and branching of the propylamino side chain and its relation to the phenyl ring. |

| Geometric (3D) | Describe the 3D spatial arrangement of atoms. | Molecular surface area, Volume, Principal Moments of Inertia | Quantifies the size and shape of the molecule, which is critical for receptor binding. |

| Quantum-Chemical | Relate to the electronic structure and properties of the molecule. | HOMO/LUMO energies, Mulliken charges, Dipole moment | Describes the molecule's reactivity, charge distribution, and ability to participate in electronic interactions. The electronegative fluorine atom significantly influences these properties. mdpi.comnih.govemerginginvestigators.org |

| Autocorrelation | Describe the distribution of properties across the molecular structure. | Moreau-Broto autocorrelation (ATS), Geary autocorrelation (GATS) | Measures how properties like atomic mass or electronegativity are distributed throughout the molecule, capturing the influence of the fluoro-phenyl group. mdpi.com |

| 3D-MoRSE | 3D descriptors based on electron diffraction patterns. | Mor15u | Captures 3D structural information relevant to molecular interactions. nih.gov |

Chemoinformatic Approaches to Chemical Space Exploration and Design

Chemoinformatics provides the methods and tools to navigate and analyze the vastness of "chemical space"—the theoretical space encompassing all possible molecules. For a given scaffold like this compound, chemoinformatic approaches are essential for exploring structural diversity and designing novel analogs with desired properties. nih.gov

One key application is the analysis of large chemical databases, such as PubChem, which may contain hundreds or thousands of related phenethylamine structures. nih.gov By applying clustering algorithms, similarity searching, and dimensionality reduction techniques, researchers can map out the chemical space occupied by these compounds. This helps to identify regions of the space that are densely populated with active compounds and regions that are underexplored.

These analyses provide crucial insights for structure-activity relationship (SAR) studies. biomolther.orgresearchgate.net For example, analyzing a series of phenethylamines can reveal that halogen substitutions at the para position of the phenyl ring have a positive effect on binding affinity for a particular receptor. biomolther.orgresearchgate.net

Based on these insights and the predictions from QSAR models, new molecules can be designed in silico. This process of "virtual screening" or library design involves systematically modifying the parent structure of this compound. For instance, different substituents can be added to the phenyl ring or the amine group, and the QSAR model can then be used to predict the activity of these hypothetical new compounds. This allows for the prioritization of synthetic efforts, focusing on candidates that are most likely to exhibit the desired biological activity, thereby accelerating the drug discovery process. nih.gov

Mechanistic Biochemical Interactions of 1 4 Fluoro Phenyl 2 Methyl Propylamine in Vitro Investigations

Receptor and Enzyme Binding Affinity Studies

No specific data from in vitro receptor or enzyme binding assays for 1-(4-Fluoro-phenyl)-2-methyl-propylamine were found in the reviewed literature. Information regarding its affinity (e.g., Kᵢ, IC₅₀) for specific biological targets is not publicly available.

In Vitro Assays for Target Binding and Modulation

There are no published studies detailing the results of in vitro assays, such as radioligand binding assays or functional assays, that would define the target binding profile and modulatory effects of this compound.

Hydrogen Bonding and Hydrophobic Interactions with Biological Macromolecules

While the structure of this compound—containing a fluorine atom as a potential hydrogen bond acceptor and a phenyl ring for hydrophobic interactions—suggests the capacity to interact with biological macromolecules, no experimental or computational studies were found that specifically describe these interactions.

Molecular Docking Investigations of Binding Patterns and Key Structural Features

A search for molecular docking studies involving this compound yielded no results. Consequently, there are no available data on its predicted binding patterns, key structural features for interaction, or binding energy calculations with any specific protein target.

In Vitro Cellular Pathway Modulation Studies

Information regarding the effects of this compound on cellular functions and metabolic pathways in cultured cells is not available in the scientific literature.

Effects on Specific Cellular Signaling Pathways in Cultured Cells

No studies have been published that investigate the effects of this compound on specific cellular signaling pathways in any cultured cell line.

Investigation of Metabolite Formation and Pathways (In Vitro Metabolism)

There are no available reports on the in vitro metabolism of this compound, for instance, from studies using liver microsomes or hepatocytes. As a result, its metabolic pathways and the structures of any potential metabolites have not been characterized.

Future Directions and Emerging Research Avenues for 1 4 Fluoro Phenyl 2 Methyl Propylamine

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of AI into the design-make-test-analyze (DMTA) cycle of drug discovery promises to reduce the time and cost associated with bringing new therapeutic agents to market. nih.gov By predicting synthetic routes and potential challenges, AI can streamline the "make" phase, making the synthesis of compounds like 1-(4-Fluoro-phenyl)-2-methyl-propylamine more efficient and predictable. nih.gov

Advancements in Microreactor Technology for Scalable Synthesis

The synthesis of chiral amines, a critical component in many pharmaceuticals, is increasingly benefiting from the adoption of continuous flow reactors and microreactor technology. whiterose.ac.uk These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. nih.govchimia.ch

Microreactors provide a high surface-area-to-volume ratio, which allows for superior heat and mass transfer. nih.gov This precise control over reaction conditions, such as temperature and mixing, can lead to increased selectivity and reduced formation of byproducts. chimia.ch For the synthesis of chiral compounds like this compound, this level of control is paramount for achieving high enantiomeric excess.

Recent research has demonstrated the successful use of microreactors for various organic synthesis applications, including reactions under strongly acidic or basic conditions and at elevated temperatures. rsc.orgresearchgate.net For example, the Strecker reaction, used to synthesize α-aminonitriles (precursors to amino acids and amines), has been successfully performed in a microreactor with excellent yields. researchgate.netdechema.de This approach could be adapted for the synthesis of this compound, potentially offering a safer and more efficient route.

Moreover, the combination of biocatalysis with microreactor technology presents a powerful strategy for the synthesis of chiral amines. nih.gov Enzymes, such as transaminases, can be immobilized within the microreactor, allowing for continuous, highly selective synthesis. nih.gov This chemo-enzymatic approach in a continuous flow system can overcome limitations of traditional batch methods, such as substrate and product inhibition, leading to higher productivity. nih.gov The modular nature of microreactor systems also allows for the straightforward integration of multiple reaction and purification steps, creating a streamlined and automated synthesis process. nih.gov

The development of novel microreactor materials, such as flexible fluoropolymer films, further expands the applicability of this technology, allowing for unique reactor designs, including photochemical applications. rsc.orgresearchgate.net As microreactor technology continues to mature, it is expected to play a crucial role in the efficient and scalable production of complex molecules like this compound.

Q & A

Q. How can 1-(4-fluorophenyl)-2-methylpropylamine be unambiguously identified in a research setting?

Methodological Answer:

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm the presence of the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the branched propylamine moiety (δ ~1.2–1.5 ppm for methyl groups) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate the molecular formula (C₁₀H₁₄FN, exact mass 167.2 g/mol) .

- CAS Registry : Cross-reference with CAS No. 863668-04-6 for unambiguous identification .

Q. What are the recommended protocols for handling and solubilizing 1-(4-fluorophenyl)-2-methylpropylamine in biological experiments?

Methodological Answer:

- Solvent Exchange : Evaporate the ethanol solvent under nitrogen gas and reconstitute in DMSO, PBS (pH 7.2), or saline. Ensure residual ethanol is <0.1% to avoid solvent-induced artifacts .

- Solubility Limits : The compound dissolves at ~30 mg/ml in DMSO and ~2 mg/ml in PBS. Vortex for 5 minutes and centrifuge (10,000 rpm, 5 min) to ensure homogeneity .

- Storage : Store at -20°C in inert-gas-purged vials; aqueous solutions should be used within 24 hours to prevent degradation .

Q. What synthetic strategies are documented for preparing 1-(4-fluorophenyl)-2-methylpropylamine?

Methodological Answer:

- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 4-fluorobromobenzene with a branched propylamine precursor (e.g., 2-methylpropylamine) under inert conditions (yield: ~70–80%) .

- Reductive Amination : React 4-fluorophenylacetone with methylamine in the presence of NaBH₃CN or H₂/Pd-C (optimize pH to 6–7 for maximal yield) .

Q. How can purity and stability be assessed for this compound?

Methodological Answer:

- Purity Analysis : Use reverse-phase HPLC with UV detection (λmax = 266–272 nm) and a C18 column (acetonitrile/water gradient) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products like fluorophenylacetic acid .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) influence the biological activity of 1-(4-fluorophenyl)-2-methylpropylamine?

Methodological Answer:

- Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

- Activity Profiling : Compare in vitro binding affinity (e.g., receptor assays) and pharmacokinetics (plasma half-life, brain penetration) between enantiomers .

- Case Study : The (S)-enantiomer of a related fluorophenylpropylamine derivative showed 3-fold higher potency in amyloid-beta modulation than the (R)-form .

Q. What experimental designs are suitable for resolving contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Optimization : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects or off-target interactions .

- In Vivo vs. In Vitro Validation : For neuroactive compounds, validate amyloid plaque reduction in transgenic mice (e.g., Tg2576 model) alongside cell-based assays to address species-specific disparities .

- Control for Solvent Artifacts : Include vehicle controls (e.g., DMSO at 0.1%) to rule out solvent-mediated effects on cellular viability .

Q. How can researchers evaluate the compound’s stability under oxidative or enzymatic conditions?

Methodological Answer:

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

Methodological Answer:

- GC-MS Headspace Analysis : Identify volatile impurities (e.g., residual solvents) with a DB-5MS column and electron ionization .

- ICP-MS for Metal Contaminants : Screen for palladium (from catalytic reactions) at sub-ppm levels .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthesis yields (e.g., 59% vs. 85%) for structurally similar compounds?

Methodological Answer:

- Reaction Parameter Mapping : Compare temperature, catalyst loading (e.g., Pd(OAc)₂ at 2 mol% vs. 5 mol%), and solvent polarity .

- Byproduct Analysis : Use ¹⁹F NMR to detect fluorophenyl side products from incomplete coupling or hydrolysis .

Q. What strategies mitigate batch-to-batch variability in biological assay results?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.